2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 244.12 g/mol. This compound is classified as a member of the benzazepine family, which are organic compounds characterized by a benzene ring fused to an azepine ring. The specific structure of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide includes a seven-membered heterocyclic ring containing one nitrogen atom, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound is available from various chemical suppliers and is identified by its CAS number 374813-35-1. It is categorized under small molecules in drug databases and has been studied for its pharmacological properties. Its classification as a benzazepine places it within a broader category of compounds that exhibit diverse biological activities, making it of interest for further research in therapeutic contexts .
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide can be achieved through various methods. Common synthetic routes include:
Technical details regarding these methods often involve optimizing reaction conditions such as temperature, solvent choice, and catalyst use to improve yield and purity .
The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide features:
Key structural data includes:
This structural information is critical for understanding the compound's reactivity and potential interactions with biological targets .
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide can participate in various chemical reactions:
Technical details regarding these reactions typically include reaction conditions such as temperature, solvent systems, and catalysts used to facilitate these transformations .
The mechanism of action for 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide is not fully elucidated but is hypothesized to involve interaction with neurotransmitter systems in the brain. As a benzazepine derivative, it may act on serotonin receptors or other neurochemical pathways that influence mood and cognition.
Data from pharmacological studies suggest that compounds in this class can modulate receptor activity, leading to potential anxiolytic or antidepressant effects .
The physical properties of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide include:
Chemical properties include:
Relevant analyses often focus on determining stability profiles and reactivity under various conditions to ensure safe handling and application in research settings .
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide has potential applications in:
These applications highlight the compound's significance in advancing medicinal chemistry and therapeutic development .
The stereoselective construction of the benzo[c]azepine core is critical for pharmaceutical applications. A highly efficient route employs ruthenium-catalyzed asymmetric hydrogenation of prochiral olefin precursors. Key intermediates like (E/Z)-[1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-ylidene]acetic acid undergo hydrogenation using Ru(OAc)₂[(S)-H8-BINAP] as a chiral catalyst. This process achieves quantitative yields with 85% enantiomeric excess (ee) for the R-enantiomer of the hydrobromide salt precursor. Enantiopurity can be further enhanced (>99% ee) through recrystallization of derivatives like the isopropylamide, exploiting differential solubility of enantiomers in methanol [6].
Table 1: Catalytic Asymmetric Hydrogenation Performance
Substrate | Catalyst | Yield (%) | ee (%) | Enrichment Method |
---|---|---|---|---|
[1-(Ts)-2,3-dihydro-1H-azepin-5-yl]acetic acid | Ru(OAc)₂[(S)-H₈-BINAP] | >99 | 85 | None |
R-[1-(Ts)-2,3,4,5-tetrahydro-1H-azepin-5-yl]acetic acid | N/A | 75* | >99* | MeOH recrystallization |
*After derivatization to isopropylamide and purification [6].
While microwave-assisted click chemistry isn’t explicitly documented for this hydrobromide salt, classical acid-mediated salt formation remains robust. The free base 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol (CAS 754184-91-3) reacts with hydrobromic acid in polar aprotic solvents (e.g., acetonitrile). Critical to pharmaceutical purity (≥98%), the process leverages differential crystallization kinetics in anhydrous conditions. Impurity control during salt formation is achieved through:
Traditional bromination methods generate stoichiometric hazardous waste. Biomimetic strategies inspired by flavin-dependent halogenases (FDHs) offer sustainable alternatives. A breakthrough method uses alloxan (pyrimidinetrione) catalysis with ascorbic acid as a sacrificial reductant and O₂ as the terminal oxidant. This system activates bromide ions (LiBr, NaBr) to generate electrophilic bromine in situ, enabling regioselective C-H bromination. Key advantages include:
Table 2: Green Metrics Comparison for Halogenation
Parameter | Traditional Br₂ Bromination | Biomimetic Alloxan/Asc System |
---|---|---|
Atom Economy | 40–60% | 85–92% |
Process Mass Intensity (PMI) | >15 | <5 |
Byproducts | HBr, polybrominated species | H₂O |
Solvent | Halogenated solvents (CH₂Cl₂) | MeCN/H₂O mixtures |
Based on data from green chemistry principles [4] and biomimetic studies [5].
Linear Solvation Energy Relationships (LSERs) further optimize solvent greenness. For bromination, solvents with high hydrogen-bond accepting ability (β) and polarizability (π) accelerate reaction kinetics while aligning with CHEM21 safety guidelines. Ethanol/water mixtures (β = 0.75, π = 0.54) outperform toxic DMF (β = 0.69, π* = 0.88) in both efficiency and environmental scoring [7].
Solvent-free conditions enhance atom economy and reduce PMI. Neat Michael additions at elevated temperatures (100–120°C) demonstrate near-quantitative yields for benzoazepine precursor synthesis. Key dynamics include:
Table 3: Solvent-Free vs. Solvent-Based Performance
Reaction System | Temperature (°C) | Time (h) | Conversion (%) | PMI |
---|---|---|---|---|
Solvent-free (neat) | 120 | 0.5 | 98 | 1.05 |
DMSO | 30 | 2.0 | 80 | 12.8 |
Isopropanol | 80 | 4.0 | 75 | 9.2 |
Data adapted from reaction optimization studies [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7